molecular formula C10H14N4S B13311122 [3-(1H-Imidazol-1-yl)propyl](1,3-thiazol-5-ylmethyl)amine

[3-(1H-Imidazol-1-yl)propyl](1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13311122
M. Wt: 222.31 g/mol
InChI Key: CQJFADMOGOMIRX-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)propylamine is a heterocyclic amine featuring an imidazole ring linked via a propyl chain to a thiazole-methylamine group.

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

3-imidazol-1-yl-N-(1,3-thiazol-5-ylmethyl)propan-1-amine

InChI

InChI=1S/C10H14N4S/c1(4-14-5-3-12-8-14)2-11-6-10-7-13-9-15-10/h3,5,7-9,11H,1-2,4,6H2

InChI Key

CQJFADMOGOMIRX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCNCC2=CN=CS2

Origin of Product

United States

Preparation Methods

Preparation of 3-(1H-Imidazol-1-yl)propan-1-amine

This intermediate is a key building block and can be prepared by:

  • Nucleophilic substitution of 3-chloropropylamine or 3-bromopropylamine with imidazole under basic conditions.
  • Alternatively, reduction of the corresponding imidazolylpropionitrile can yield the amine.

A typical procedure involves stirring imidazole with 3-chloropropylamine hydrochloride in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (60–80 °C) for several hours. The product is isolated by extraction and purified by column chromatography.

Preparation of 1,3-Thiazol-5-ylmethylamine

The thiazole derivative can be synthesized via:

For example, 1,3-thiazole-5-carboxaldehyde can be reacted with ammonium acetate and a reducing agent such as sodium cyanoborohydride in methanol at room temperature to yield 1,3-thiazol-5-ylmethylamine with moderate to good yields.

Coupling to Form [3-(1H-Imidazol-1-yl)propyl](1,3-thiazol-5-ylmethyl)amine

The coupling of the two amine-containing fragments can be achieved via:

  • Reductive amination: Reacting 3-(1H-imidazol-1-yl)propan-1-amine with 1,3-thiazole-5-carboxaldehyde under reductive amination conditions using sodium triacetoxyborohydride or sodium cyanoborohydride in methanol or dichloromethane at room temperature. This method yields the target compound by forming a secondary amine linkage.
  • Amide bond formation: If the thiazolylmethyl moiety is converted into an acid or activated ester, it can be coupled with the propylamine derivative using carbodiimide coupling agents like 1,1'-carbonyldiimidazole (CDI) or EDCI in solvents such as tetrahydrofuran (THF) or dichloromethane.

Purification and Characterization

  • Purification: Column chromatography on alumina or silica gel using benzene/isopropanol mixtures (ratios 6:1 or 7:1) is effective in isolating pure product.
  • Characterization: The compound is characterized by:
    • $$^{1}H$$ NMR and $$^{13}C$$ NMR spectroscopy, showing characteristic chemical shifts for imidazole and thiazole protons and carbons.
    • Mass spectrometry (MS) confirming molecular weight.
    • Infrared (IR) spectroscopy to verify functional groups.

Comparative Data Table of Preparation Conditions

Step Reactants Conditions Solvent Yield (%) Notes
Preparation of 3-(1H-Imidazol-1-yl)propan-1-amine Imidazole + 3-chloropropylamine 60–80 °C, 6–12 h DMF or MeOH 70–85 Base: K2CO3 or NaHCO3
Preparation of 1,3-Thiazol-5-ylmethylamine 1,3-Thiazole-5-carboxaldehyde + NH4OAc + NaBH3CN Room temp, overnight MeOH 60–75 Reductive amination
Coupling via reductive amination 3-(1H-Imidazol-1-yl)propan-1-amine + 1,3-Thiazole-5-carboxaldehyde + NaBH(OAc)3 Room temp, 12–24 h DCM or MeOH 65–80 Mild acid catalyst sometimes used
Coupling via CDI-mediated amide formation 3-(1H-Imidazol-1-yl)propan-1-amine + activated thiazolylmethyl acid Room temp, 5–12 h THF or DCM 40–60 Requires purification by chromatography

Research Findings and Observations

  • The use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent is effective for amide bond formation but may give moderate yields due to side reactions or steric hindrance.
  • Reductive amination is preferred for forming the secondary amine linkage because of its mild conditions and higher yields.
  • Purification by alumina chromatography with benzene/isopropanol eluent provides good separation of the product from side products and unreacted starting materials.
  • NMR data indicate the integrity of both heterocyclic rings post-synthesis, confirming no ring-opening or degradation under the reaction conditions.
  • The compound’s stability under the reaction and purification conditions allows for reproducible synthesis suitable for further functionalization or biological testing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the imidazole and thiazole rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with amine or thiol groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-(1H-Imidazol-1-yl)propylamine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole-Propylamine Derivatives

The target compound belongs to a broader class of imidazole-propylamine derivatives. Key analogs include:

Compound Name Substituent (R-group) Molecular Weight (g/mol) CAS Number Key Reference
3-(1H-Imidazol-1-yl)propylamine 1,3-thiazol-5-ylmethyl ~290 (estimated) Not available
[(1,3-Dioxaindan-5-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine 1,3-Dioxaindan-5-ylmethyl 283.24 892559-62-5
(Hex-5-en-2-yl)[3-(1H-imidazol-1-yl)propyl]amine Hex-5-en-2-yl 207.32 1564812-89-0
Key Observations:
  • Electronic Effects : The thiazole group in the target compound introduces sulfur-based electronegativity and π-conjugation, which may enhance binding to metal ions or polar biological targets compared to the oxygen-rich 1,3-dioxaindan group in or the aliphatic hexenyl group in .
  • Synthetic Accessibility : Thiazole-containing analogs (e.g., Fluka 3-(2-Chloro-1,3-thiazol-5-ylmethyl)-1,3,5-oxadiazinan-4-ylidene(nitro)amine, ) are often synthesized via nucleophilic substitution or cyclization reactions, which may parallel the target compound’s preparation .

Structural Analysis and Computational Insights

  • Crystallography : Programs like SHELXL () and ORTEP-3 () are widely used for refining heterocyclic structures, suggesting that crystallographic data for the target compound would likely employ these tools .

Q & A

Q. Advanced Strategy :

  • Molecular Docking : Predict binding affinity to target proteins (e.g., HIV reverse transcriptase in ). Software like AutoDock Vina models interactions with active-site residues (e.g., Lys101, Tyr188) .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on thiazole) with bioactivity. For example, fluorinated analogs in showed enhanced metabolic stability .

How do researchers address low aqueous solubility in preclinical testing?

Q. Methodological Solutions :

  • Co-solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters at the imidazole N-position, hydrolyzed in vivo to active forms (see for triazole prodrug strategies) .

What environmental fate studies are applicable to this compound?

Q. Advanced Ecotoxicology :

  • Biodegradation Assays : Monitor degradation via LC-MS in simulated wastewater (pH 7.4, 25°C) to identify persistent metabolites .
  • Aquatic Toxicity : Use Daphnia magna models (OECD 202) to determine LC₅₀ values, with comparisons to structurally similar imidazole derivatives in .

What mechanistic studies elucidate its interaction with biological targets?

Q. Advanced Techniques :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors like uPAR ().
  • Enzyme Inhibition Assays : Measure IC₅₀ against COX-2 or LOX enzymes to confirm anti-inflammatory mechanisms .

How are structure-activity relationships (SAR) explored for this compound?

Q. Methodological Framework :

  • Analog Synthesis : Modify the thiazole (e.g., 4-fluoro substitution in ) or imidazole (e.g., N-methylation) to test activity trends.
  • Biological Screening : Compare IC₅₀ values across analogs in standardized assays. For example, 5-cyclopropyl-thiazole derivatives in showed 3-fold higher potency than parent compounds .

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